N-(3-Chlorophenyl)-N'-(4-morpholinyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
551917-63-6 |
|---|---|
Molecular Formula |
C11H14ClN3O2 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-morpholin-4-ylurea |
InChI |
InChI=1S/C11H14ClN3O2/c12-9-2-1-3-10(8-9)13-11(16)14-15-4-6-17-7-5-15/h1-3,8H,4-7H2,(H2,13,14,16) |
InChI Key |
LRPVEXVIQGQFJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of N 3 Chlorophenyl N 4 Morpholinyl Urea
Established Synthetic Routes for N-(3-Chlorophenyl)-N'-(4-morpholinyl)urea
The formation of the urea (B33335) linkage in this compound is the central challenge in its synthesis. This is typically achieved through the reaction of a derivative of 3-chloroaniline (B41212) with a morpholine-based reactant.
Classical Coupling Strategies
The most traditional and widely employed method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with an amine. In the context of this compound, this would involve the reaction of 3-chlorophenyl isocyanate with 4-aminomorpholine (B145821). This method is generally efficient and proceeds under mild conditions.
Alternatively, a common and effective route involves the use of carbamates as stable intermediates, avoiding the direct handling of potentially hazardous isocyanates. A process for preparing a closely related analog, N-(4-chlorophenyl)-carbamoyl-morpholine, involves the reaction of a methyl N-(4-chlorophenyl)-carbamate with morpholine (B109124). google.com Adapting this for the target molecule, methyl N-(3-chlorophenyl)-carbamate would be reacted with 4-aminomorpholine. The reaction is typically carried out in a high-boiling point solvent such as xylene in the presence of a tertiary amine catalyst. google.com
Another classical approach is the use of phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). mdpi.com In this strategy, 3-chloroaniline would first react with the phosgene equivalent to form an activated intermediate, which then reacts with 4-aminomorpholine to yield the final product.
Modern palladium-catalyzed C-N cross-coupling reactions have also emerged as a powerful tool for the synthesis of unsymmetrical diaryl ureas. nih.gov While not a direct diaryl urea, the principles can be adapted. This could involve the coupling of 3-chloroaniline with a protected morpholine-urea derivative.
| Starting Material 1 | Starting Material 2 | Coupling Reagent/Catalyst | General Conditions | Reference |
| 3-Chlorophenyl isocyanate | 4-Aminomorpholine | None | Organic solvent, room temperature | General Knowledge |
| Methyl N-(3-chlorophenyl)-carbamate | 4-Aminomorpholine | Tertiary amine | Xylene, reflux | google.com |
| 3-Chloroaniline | 4-Aminomorpholine | Triphosgene, CDI | Base, organic solvent | mdpi.com |
| 3-Bromoaniline (B18343) | Morpholine-urea | Pd catalyst, ligand | Base, solvent, heat | nih.gov |
Optimized Reaction Conditions and Yield Enhancements
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the carbamate-based synthesis, the choice of catalyst and the removal of the alcohol byproduct are key factors. A patent for a similar synthesis specifies boiling in xylene with N,N-dimethyltetradecylamine as the catalyst, with continuous removal of methanol (B129727) by distillation to drive the reaction to completion, achieving a yield of 75.6%. google.com
For palladium-catalyzed reactions, the choice of ligand, base, and solvent is critical. A study on the synthesis of unsymmetrical diaryl ureas found that using a specific palladium catalyst with a specialized ligand in a suitable solvent at elevated temperatures can lead to good to excellent yields. nih.gov While this exact system may need adaptation, it points towards a strategy for optimization.
Microwave-assisted synthesis has also been shown to significantly accelerate the formation of unsymmetrical ureas, often leading to higher yields in shorter reaction times. A one-pot microwave-accelerated tandem synthesis of unsymmetrical ureas via a Curtius rearrangement has been reported, offering a rapid and efficient alternative. nih.gov
| Method | Key Optimization Parameters | Potential Advantages | Reference |
| Carbamate Coupling | Catalyst selection (e.g., tertiary amines), removal of alcohol byproduct | Avoids isocyanates, good yields | google.com |
| Pd-Catalyzed C-N Coupling | Ligand and catalyst system, base, solvent | Broad substrate scope, high efficiency | nih.gov |
| Microwave-Assisted Synthesis | Microwave power, reaction time, solvent | Rapid reaction times, improved yields | nih.gov |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of urea synthesis, this often involves avoiding toxic reagents like phosgene and minimizing waste. One-pot synthesis procedures are a key aspect of green chemistry as they reduce the number of work-up and purification steps. Several one-pot methods for the synthesis of unsymmetrical ureas have been developed, often generating the isocyanate in situ. organic-chemistry.orgrsc.org
The use of safer, more environmentally benign solvents and catalysts is another important consideration. While specific green chemistry approaches for this compound are not extensively documented, general trends in the synthesis of related compounds can be applied. For instance, the use of water as a solvent or the development of catalyst-free reaction conditions are active areas of research in organic synthesis.
Synthesis of Analogs and Derivatives of this compound
The synthesis of analogs allows for the exploration of structure-activity relationships. Modifications to the chlorophenyl moiety can significantly impact the compound's properties.
Structural Modification Strategies on the Chlorophenyl Moiety
The synthesis of analogs with different halogen substitutions on the phenyl ring can be achieved by starting with the appropriately substituted aniline (B41778). For instance, to synthesize N-(3-Fluorophenyl)-N'-(4-morpholinyl)urea or N-(3-Bromophenyl)-N'-(4-morpholinyl)urea, one would begin with 3-fluoroaniline (B1664137) or 3-bromoaniline, respectively.
These anilines can then be subjected to the same classical coupling strategies described for the chloro-derivative. For example, 3-fluoroaniline can be converted to 3-fluorophenyl isocyanate, which is then reacted with 4-aminomorpholine. Alternatively, 3-bromoaniline can be used in a palladium-catalyzed C-N coupling reaction.
The reactivity of the starting aniline may be influenced by the nature of the halogen substituent. For example, the electronic properties of fluorine (strongly electron-withdrawing) and bromine (less electron-withdrawing than chlorine) can affect the reaction rates and conditions required for optimal conversion.
| Target Analog | Starting Aniline | Potential Synthetic Route |
| N-(3-Fluorophenyl)-N'-(4-morpholinyl)urea | 3-Fluoroaniline | Reaction with a phosgene equivalent followed by 4-aminomorpholine |
| N-(3-Bromophenyl)-N'-(4-morpholinyl)urea | 3-Bromoaniline | Conversion to 3-bromophenyl isocyanate and reaction with 4-aminomorpholine |
Alkyl and Aryl Substitutions
Modifications involving the introduction of alkyl and aryl groups onto the chlorophenyl ring can significantly influence the compound's properties. While direct alkylation or arylation of the fully formed this compound is challenging, these substitutions are typically introduced at the level of the starting materials.
Research Findings:
Studies on related N-alkyl substituted urea derivatives have shown that substitutions on the phenyl ring are a viable strategy for altering compound characteristics. For instance, the introduction of a fluoro substituent at the ortho or para positions of the phenyl ring in a series of N-alkyl substituted ureas bearing a morpholine moiety resulted in potent antimicrobial activities. sigmaaldrich.com This suggests that similar modifications to the 3-chlorophenyl ring of the target compound could be a promising avenue for investigation.
A general approach to achieve such substitutions would involve starting with an appropriately substituted aniline. For example, to introduce a methyl group at the 4-position of the phenyl ring, one would start with 3-chloro-4-methylaniline. This aniline can then be reacted with a carbonylating agent to form an isocyanate or a carbamate, which subsequently reacts with morpholine to yield the desired substituted product.
Table 1: Examples of Substituted Anilines for the Synthesis of Aryl-Substituted this compound Analogs
| Starting Material | Resulting Substitution Pattern |
| 3-Chloro-4-methylaniline | 4-Methyl |
| 3-Chloro-5-methylaniline | 5-Methyl |
| 3-Chloro-4-fluoroaniline | 4-Fluoro |
| 3-Chloro-4-methoxyaniline | 4-Methoxy |
Heterocyclic Ring Incorporations
The incorporation of additional heterocyclic rings in place of the phenyl group or as substituents on the phenyl ring can dramatically alter the three-dimensional structure and potential biological interactions of the molecule.
Research Findings:
The synthesis of N-aryl-N'-heteroaryl-substituted ureas is a well-established field. For instance, N-(3-chlorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea has been synthesized, demonstrating the feasibility of incorporating a pyrimidine (B1678525) ring into the urea scaffold. sigmaaldrich.com Similarly, N-(3-chlorophenyl)-N'-(3-hydroxy-2-pyridinyl)urea has also been prepared, showcasing the incorporation of a substituted pyridine (B92270) ring. sigmaaldrich.com
The general synthetic strategy involves the reaction of 3-chlorophenyl isocyanate with the corresponding amino-heterocycle. This approach allows for a wide variety of heterocyclic systems to be appended to the urea core.
Table 2: Examples of Heterocyclic Amines for the Synthesis of N-(3-chlorophenyl)-N'-(heterocyclic)urea Analogs
| Heterocyclic Amine | Resulting Heterocyclic Moiety |
| 2-Aminopyrimidine | Pyrimidin-2-yl |
| 2-Amino-4-methylpyrimidine | 4-Methylpyrimidin-2-yl |
| 2-Amino-3-hydroxypyridine | 3-Hydroxypyridin-2-yl |
| 2-Aminothiazole | Thiazol-2-yl |
Structural Modification Strategies on the Morpholinyl Moiety
The morpholine ring is a key structural feature, and its modification offers a route to explore different spatial arrangements and hydrogen bonding capabilities.
Ring Size Variations (e.g., Piperidine (B6355638), Pyrrolidine)
Research Findings:
The synthesis of N-aryl-N'-(cycloamino)ureas is readily achievable. For example, in the synthesis of trazodone (B27368) analogues, 1-(3-chlorophenyl)piperazine (B195711) is a key intermediate, which can be further functionalized. google.comchemicalbook.com While not a direct urea synthesis, it highlights the accessibility of the N-(3-chlorophenyl)piperazine scaffold. The synthesis of N-substituted 3,4-pyrroledicarboximides has been reported where various cyclic amines, including piperidine and piperazine (B1678402) derivatives, were successfully incorporated. nih.gov This suggests that the reaction of 3-chlorophenyl isocyanate with piperidine or pyrrolidine (B122466) would be a straightforward method to obtain the corresponding ring-size-varied analogs of this compound.
Table 3: Examples of Cyclic Amines for Ring Size Variation
| Cyclic Amine | Resulting Heterocyclic Moiety |
| Piperidine | Piperidin-1-yl |
| Pyrrolidine | Pyrrolidin-1-yl |
| Piperazine | Piperazin-1-yl |
Heteroatom Modifications within the Saturated Heterocycle
Replacing the oxygen atom of the morpholine ring with another heteroatom, such as sulfur (to form thiomorpholine), can alter the electronic properties and hydrogen bonding capacity of the ring.
Research Findings:
While a direct synthesis of N-(3-Chlorophenyl)-N'-(4-thiomorpholinyl)urea was not found in the searched literature, the synthesis of N,N'-disubstituted thioureas is a known chemical transformation. sigmaaldrich.com The synthesis of the target compound would likely follow the same general principles as the synthesis of its morpholine analog, by reacting 3-chlorophenyl isocyanate with thiomorpholine (B91149). The commercial availability of thiomorpholine makes this a feasible synthetic route.
Substitutions on the Morpholine Ring
Introducing substituents onto the morpholine ring itself can provide a finer level of structural tuning, allowing for the exploration of specific interactions with biological targets.
Research Findings:
The synthesis of ureas from substituted morpholines is a viable strategy. For example, the reaction of substituted morpholines with phenyl isocyanate would yield the corresponding N-phenyl-N'-(substituted morpholinyl)ureas. The required substituted morpholines can be prepared through various established synthetic routes. For instance, C-substituted morpholines can be synthesized from appropriate amino alcohols.
Table 4: Examples of Substituted Morpholines for Further Derivatization
| Substituted Morpholine | Resulting Substitution on Morpholine Ring |
| 2-Methylmorpholine | 2-Methyl |
| 3,5-Dimethylmorpholine | 3,5-Dimethyl |
| 2-Phenylmorpholine | 2-Phenyl |
Modifications of the Urea Linkage
The urea linkage is a critical component for the structural integrity and biological activity of many compounds, acting as a rigid hydrogen bond donor and acceptor. Its modification can lead to analogs with different chemical and pharmacological profiles.
Research Findings:
The urea moiety can be replaced with other functional groups, such as a thiourea (B124793) or a guanidine (B92328) group.
Thiourea Analogs: The synthesis of thiourea derivatives can be achieved by reacting an isothiocyanate with an amine. analis.com.my In the case of the target compound, the reaction of 3-chlorophenyl isothiocyanate with morpholine would be the most direct route to obtain N-(3-Chlorophenyl)-N'-(4-morpholinyl)thiourea.
Guanidine Analogs: The synthesis of guanidine derivatives from amines is also a well-documented process. For example, N-[4-(Morpholin-4-yl)phenyl]guanidine has been synthesized by reacting 4-morpholinoaniline (B114313) with cyanamide (B42294) in the presence of hydrochloric acid. chemicalbook.com A similar strategy could be envisioned for the synthesis of N-(3-Chlorophenyl)-N'-(4-morpholinyl)guanidine, likely starting from 3-chloroaniline and proceeding through a guanidinylation reaction, followed by reaction with morpholine, or by a multi-step process involving the construction of the guanidine core. The synthesis of N-(3-chlorophenyl)guanidine itself is known, providing a key intermediate for such strategies. uni.lunih.gov
Cyclic Urea Analogs: The urea linkage can also be incorporated into a cyclic system. For instance, the synthesis of N-(3-chlorophenyl)-N'-(2-imidazolidinylidene) urea hydroiodide has been reported. prepchem.com This was achieved by reacting methyl N'-{[(3-chlorophenyl)amino]carbonyl}-carbamimidothioate hydroiodide with ethylenediamine. This demonstrates that the urea nitrogen of the 3-chlorophenylurea (B155049) moiety can be part of a heterocyclic ring.
Isosteric Replacements
Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule. nih.gov For this compound, isosteric replacements can be considered for both the morpholine and the 3-chlorophenyl moieties.
Morpholine Ring Replacements: The morpholine ring is a common motif in drug discovery, often appreciated for its favorable properties. However, it can be metabolically labile. enamine.net A number of isosteres for the morpholine ring have been explored in drug design. Some examples of potential replacements include:
Thiomorpholine: Replacing the oxygen atom with a sulfur atom can alter the lipophilicity and metabolic stability of the compound.
Piperidine and Pyrrolidine: These saturated heterocycles can be substituted to mimic the hydrogen bonding capabilities of the morpholine oxygen.
Cyclopropyl Pyran (CPP): This non-nitrogen containing isostere has been shown to be a viable replacement for N-pyrimidyl morpholines, maintaining a similar conformation. drughunter.com
Spirocyclic Systems: Azaspiro[3.3]heptane and similar systems can serve as rigid scaffolds to explore different vectors from the core structure. cambridgemedchemconsulting.com
Table 1: Potential Isosteric Replacements for the Morpholine Moiety
| Original Moiety | Isosteric Replacement | Rationale for Replacement |
| Morpholine | Thiomorpholine | Modulate lipophilicity and metabolic stability. |
| Morpholine | Substituted Piperidine | Mimic hydrogen bonding, alter pKa. |
| Morpholine | Cyclopropyl Pyran (CPP) | Non-nitrogenous, conformationally similar isostere. drughunter.com |
| Morpholine | Azaspiro[3.3]heptane | Rigid scaffold, explores new chemical space. cambridgemedchemconsulting.com |
3-Chlorophenyl Ring Replacements: The 3-chlorophenyl group can also be replaced with other substituted aromatic or heteroaromatic rings to probe the effects of electronics, sterics, and hydrogen bonding potential. Examples include:
Other Halogenated Phenyl Rings: Replacing the chlorine at the 3-position with fluorine, bromine, or iodine, or moving it to the 2- or 4-position can fine-tune the electronic properties.
Thiazolyl or Pyrazolyl Rings: These five-membered heterocycles can offer different steric and electronic profiles.
Linker Length and Flexibility Alterations
Linker Length: The length of the linker can be modified by inserting or removing atoms. For instance, in related urea-based inhibitors, increasing the linker length has been shown to affect activity. nih.gov
Linker Flexibility: The flexibility of the urea linker can be constrained by incorporating it into a cyclic system or by introducing rigidifying elements like double or triple bonds. Conversely, flexibility can be increased by introducing more single bonds. The planarity of the urea moiety can also be disrupted by N-alkylation, which can enhance properties like solubility by reducing crystal packing energy. nih.gov
Table 2: Strategies for Linker Alteration
| Modification Type | Example Strategy | Potential Impact |
| Length Increase | Insertion of a methylene (B1212753) group | Alters distance between terminal groups. |
| Flexibility Decrease | Incorporation into a cyclic urea | Constrains conformational freedom. |
| Flexibility Increase | N-Alkylation of the urea | Disrupts planarity, can improve solubility. nih.gov |
Combinatorial and Parallel Synthesis Approaches for this compound Libraries
Combinatorial and parallel synthesis are powerful tools for the rapid generation of libraries of related compounds, enabling efficient exploration of structure-activity relationships. mdpi.orgnih.gov For this compound, these techniques can be applied to systematically vary the substituents on both the phenyl and morpholine rings.
A common approach for the parallel synthesis of urea libraries is the reaction of a diverse set of amines with a set of isocyanates in a multi-well plate format. acs.org For example, a library of analogs of the title compound could be generated by reacting an array of substituted anilines with 4-aminomorpholine and a phosgene equivalent, or by reacting 3-chlorophenyl isocyanate with a library of substituted aminomorpholines.
Liquid-phase parallel synthesis has also been successfully employed for creating urea libraries, often using polymer-supported reagents to simplify purification. nih.gov This methodology allows for the construction of a large number of compounds in a short period, facilitating high-throughput screening.
Purification and Characterization Techniques in Synthetic Research for this compound and its Derivatives
The purification and characterization of this compound and its derivatives are essential to confirm their identity and purity.
Purification:
Crystallization: If the compound is a solid, recrystallization from a suitable solvent or solvent mixture is a common and effective method for purification.
Column Chromatography: Flash column chromatography on silica (B1680970) gel is a widely used technique for purifying organic compounds. thieme-connect.com A solvent system of appropriate polarity, such as a mixture of hexanes and ethyl acetate, would be chosen to achieve good separation.
Preparative High-Performance Liquid Chromatography (HPLC): For more challenging separations or for obtaining highly pure samples, preparative HPLC is a powerful tool. sielc.com
Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the chlorophenyl ring, the protons of the morpholine ring, and the N-H protons of the urea group. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a common technique for analyzing urea compounds. nih.gov The predicted monoisotopic mass for this compound is 255.07745 Da. uni.lu
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a urea derivative would typically show characteristic absorption bands for the N-H stretching vibrations (around 3300 cm⁻¹) and the C=O (amide I) stretching vibration (around 1640 cm⁻¹). researchgate.netnih.gov
Melting Point: For crystalline solids, the melting point is a useful indicator of purity.
Mechanistic Investigations of N 3 Chlorophenyl N 4 Morpholinyl Urea Activity
Cellular and Subcellular Mechanisms of Action of N-(3-Chlorophenyl)-N'-(4-morpholinyl)urea in vitro
Investigation of Intracellular Signaling Pathways Modulated by this compound
No published studies were identified that have investigated the specific intracellular signaling pathways modulated by this compound. Research into how this compound might affect key cellular signaling cascades, such as those involved in cell proliferation, survival, or differentiation, has not been reported.
Studies on Organelle-Specific Accumulation and Effects of this compound
There is no available research on the subcellular localization or organelle-specific accumulation of this compound. It is unknown whether this compound targets specific organelles, such as mitochondria or the endoplasmic reticulum, or what effects it might have on their function.
Enzyme Kinetics and Inhibition Mechanisms of this compound in vitro
Detailed enzyme kinetic studies to determine if this compound acts as an inhibitor or activator of specific enzymes are not present in the available literature. Consequently, data on its inhibitory mechanisms, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor, is absent.
Receptor Binding and Activation/Inhibition Mechanisms of this compound in vitro
No studies have been published that detail the binding of this compound to any specific cellular receptors. Therefore, its potential role as an agonist or antagonist at any receptor, and the mechanisms of such interactions, remain uncharacterized.
Biochemical Modulations by this compound in vitro
Impact on Protein Expression and Post-Translational Modifications
Information regarding the impact of this compound on the expression levels of specific proteins or on post-translational modifications is not available in the scientific literature.
Influence on Gene Transcription and mRNA Stability
Comprehensive searches of available scientific literature and databases have not yielded specific studies investigating the direct influence of this compound on gene transcription or the stability of messenger RNA (mRNA). While the broader class of aryl urea (B33335) compounds has been noted for a wide range of biological activities, which are inherently linked to alterations in gene expression, specific data for this particular compound is not publicly available. nih.gov
Generally, compounds containing an aryl urea scaffold can modulate gene expression through various mechanisms. For instance, some urea derivatives act as kinase inhibitors, which can disrupt signaling pathways that culminate in the activation or suppression of transcription factors. wikipedia.orgnih.govnih.gov These transcription factors, in turn, regulate the expression of a multitude of genes. Another potential mechanism involves the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that controls the expression of a diverse set of genes. nih.gov However, no studies have directly implicated this compound as an AhR ligand or a kinase inhibitor.
Without experimental data from techniques such as high-throughput transcriptomics (HTTr) or targeted gene expression analysis (e.g., qPCR) for cells or tissues treated with this compound, any discussion of its effects on specific genes or gene families remains speculative.
Interactive Data Table: Hypothetical Gene Expression Modulation by an Aryl Urea Compound
The following table is a hypothetical representation based on the activities of other urea derivatives and is for illustrative purposes only. No actual data for this compound is available.
| Gene Target Category | Potential Effect | Rationale based on Related Compounds |
| Cell Cycle Regulators | Downregulation | Some urea-based compounds exhibit antiproliferative activity. |
| Angiogenesis Factors | Downregulation | Certain aryl ureas are known VEGFR-2 inhibitors. wikipedia.orgnih.gov |
| Drug Metabolism Enzymes | Upregulation | Potential for activating xenobiotic-sensing pathways like AhR. nih.gov |
| Inflammatory Cytokines | Modulation | Some urea derivatives have shown anti-inflammatory properties. |
Effects on Metabolite Profiles and Fluxes
Similar to the lack of transcriptomic data, there is no published research detailing the effects of this compound on the metabolite profiles or metabolic fluxes of any biological system. Metabolomic studies, which provide a snapshot of the small-molecule metabolites within a cell or organism, have not been reported for this compound.
The metabolic consequences of treatment with a chemical compound are often downstream of its primary mechanism of action. For example, inhibition of a key enzyme in a metabolic pathway would lead to the accumulation of upstream metabolites and the depletion of downstream ones. A study on a different sulfonylurea compound, N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea, demonstrated inhibition of NADH oxidase activity in the plasma membranes of HeLa cells. nih.gov Such an activity would be expected to have significant downstream effects on cellular energy metabolism, but this cannot be extrapolated to this compound due to structural differences.
Metabolic flux analysis, often employing stable isotope tracers, provides a dynamic measure of the rates of metabolic pathways. This type of investigation is crucial for understanding how a compound alters cellular metabolism beyond static changes in metabolite levels. To date, no such studies have been conducted for this compound.
Interactive Data Table: Potential Metabolomic Perturbations by a Bioactive Urea Compound
This table presents a hypothetical scenario of metabolic changes that could be induced by a bioactive urea derivative. This is not based on experimental data for this compound.
| Metabolite Class | Potential Change | Hypothetical Mechanism |
| Glycolysis Intermediates | Increase | Inhibition of downstream oxidative phosphorylation. |
| Tricarboxylic Acid (TCA) Cycle Intermediates | Decrease | Reduced entry of glycolytic products into the TCA cycle. |
| Amino Acids | Variable | Alterations in protein synthesis or catabolism. |
| Fatty Acids | Variable | Changes in lipid metabolism or membrane composition. |
Structure Activity Relationship Sar Studies of N 3 Chlorophenyl N 4 Morpholinyl Urea Derivatives
Elucidation of Key Pharmacophoric Features for N-(3-Chlorophenyl)-N'-(4-morpholinyl)urea Analogs
No published studies were identified that specifically map the key pharmacophoric features of this compound or a series of its close analogs. Such studies would typically involve synthesizing a range of related compounds and assessing their biological activity to determine the essential structural motifs required for that activity. This foundational SAR data is currently unavailable.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
The development of QSAR models is contingent on having a dataset of structurally related compounds with corresponding biological activity data. As no such dataset for this compound derivatives is publicly available, the subsequent steps of QSAR modeling, including descriptor selection, statistical validation, and the definition of the model's predictive power and applicability domain, have not been performed.
Descriptors Selection and Calculation for QSAR Models
Without a foundational QSAR study, there is no basis for the selection and calculation of relevant molecular descriptors (e.g., electronic, steric, hydrophobic) for this specific class of compounds.
Statistical Validation of QSAR Models
The statistical validation of a QSAR model, a critical step to ensure its robustness and predictive capacity, cannot be reported as no model has been published.
Predictive Power and Applicability Domain of this compound QSAR Models
Consequently, the predictive power and the chemical space to which a QSAR model for this compound derivatives would be applicable remain undefined.
Conformational Analysis and its Correlation with Activity in this compound Series
There is no literature available that details the conformational analysis of this compound and correlates its different spatial arrangements with biological activity. Such an analysis would be crucial for understanding how the molecule interacts with a biological target.
Regioselective and Stereoselective Contributions to this compound Activity
Similarly, investigations into how the specific placement of substituents (regioselectivity) or the three-dimensional arrangement of atoms (stereoselectivity) in derivatives of this compound affects its activity have not been reported.
Computational and Theoretical Studies of N 3 Chlorophenyl N 4 Morpholinyl Urea
Molecular Docking Simulations of N-(3-Chlorophenyl)-N'-(4-morpholinyl)urea with Potential Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to forecast the binding mode of a small molecule ligand, such as this compound, to a protein target.
The initial step in a docking simulation is the preparation of the ligand's three-dimensional structure. For this compound, this involves generating a low-energy 3D conformation. This is typically achieved using computational chemistry software that can produce various possible conformers, followed by an energy minimization step to identify the most stable structure. During this process, appropriate protonation states are assigned, and partial atomic charges are calculated.
The selection of a suitable force field is a critical decision. A force field is a set of parameters used to calculate the potential energy of a system of atoms. For organic molecules like urea (B33335) derivatives, common choices include the General Amber Force Field (GAFF) and the Optimized Potentials for Liquid Simulations (OPLS) force field. nih.govopenforcefield.org The choice depends on the specific system and the desired accuracy, as different force fields may better represent certain types of molecular interactions. nih.gov
| Force Field | Typical Application | Strengths |
| GAFF/GAFF2 | General organic and drug-like molecules | Broad parameterization, compatible with AMBER protein force fields. nih.govopenforcefield.org |
| OPLS-AA | Liquid simulations, proteins, and organic molecules | Good for condensed-phase properties and protein-ligand interactions. |
| MMFF94/MMFF94s | Broad range of organic molecules | Good performance in reproducing QM geometries and conformational energies. openforcefield.org |
This table presents a summary of commonly used force fields in molecular simulations, outlining their primary applications and recognized strengths.
Once a potential protein target is identified, a receptor grid must be generated before docking can be performed. nih.gov This grid defines the active site or binding pocket where the ligand is expected to bind. researchgate.net The process involves creating a three-dimensional box centered on the binding site. researchgate.net The size of this box is crucial; it must be large enough to accommodate the ligand and allow for rotational and translational sampling, typically with a buffer of 4-5 Å around the ligand. researchgate.net
Docking protocols are then optimized to ensure accuracy and efficiency. This may involve testing different docking algorithms or precision modes, such as the Standard Precision (SP) and Extra Precision (XP) modes available in software like Glide. nih.gov The XP mode, for example, uses more extensive sampling and a more refined scoring function to reduce false positives, albeit at a higher computational cost. nih.gov Positional constraints can also be applied to require the ligand to form specific interactions, such as hydrogen bonds with key residues in the active site. youtube.com
The docking algorithm samples a vast number of possible orientations (poses) of this compound within the receptor's grid. A scoring function is then used to estimate the binding affinity for each pose and rank them. The top-ranked pose represents the predicted binding mode.
The analysis focuses on the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. For this compound, the urea moiety is a prime candidate for forming hydrogen bonds with backbone or side-chain atoms of the receptor, while the chlorophenyl group can engage in hydrophobic or halogen-bonding interactions. The morpholine (B109124) group can also act as a hydrogen bond acceptor. Below is a hypothetical table illustrating the kind of data generated from a docking simulation against a protein kinase, a common target for urea-based inhibitors.
| Parameter | Value/Description |
| Protein Target | Example Kinase (e.g., p38 MAP Kinase) |
| Docking Score (kcal/mol) | -9.5 |
| Predicted Binding Affinity (pKi) | 6.8 |
| Hydrogen Bonds | Urea NH with Asp168 backbone C=OUrea C=O with Gly110 backbone NH |
| Hydrophobic Interactions | 3-Chlorophenyl group in hydrophobic pocket (Leu75, Val83, Ala157) |
| Other Key Residues | Met109, Lys53 |
This illustrative table shows potential results from a molecular docking simulation of this compound with a hypothetical protein kinase target. The data is for demonstrative purposes only.
Molecular Dynamics (MD) Simulations of this compound-Target Complexes
Following docking, molecular dynamics (MD) simulations are often performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the system by accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. nih.gov
Before the production simulation, the system must be equilibrated. compchems.com This is a multi-step process that begins with energy minimization to remove any steric clashes. nih.gov This is followed by a short simulation at constant volume and temperature (NVT ensemble) to bring the system to the desired temperature. compchems.com Finally, a simulation at constant pressure and temperature (NPT ensemble) is run to adjust the system's density to the correct level. compchems.com Careful equilibration is vital to ensure the stability of the simulation and to generate a valid trajectory for analysis. chemrxiv.org
The output of an MD simulation is a trajectory, which is a record of the positions, velocities, and energies of all atoms over time. nih.gov This trajectory is analyzed to understand the stability and dynamics of the complex.
Root Mean Square Deviation (RMSD): RMSD is calculated for the protein backbone and the ligand to assess structural stability. A stable RMSD over time suggests that the complex has reached equilibrium and is not undergoing major structural changes. researchgate.netmdtraj.org
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue of the protein to identify regions of high flexibility or rigidity. researchgate.netmdtraj.org Peaks in the RMSF plot can indicate loops or terminal regions, while stable values often correspond to secondary structure elements like alpha-helices and beta-sheets.
Hydrogen Bonding: The persistence of hydrogen bonds between this compound and the receptor is monitored throughout the simulation. mdtraj.orgyoutube.com Stable hydrogen bonds are strong indicators of a favorable binding interaction.
Conformational Changes: The simulation allows for the observation of subtle conformational changes in both the ligand and the protein that are not captured by static docking models. This can reveal induced-fit mechanisms or identify alternative binding modes.
An example summary of MD trajectory analysis is presented in the table below.
| Analysis Metric | Observation (Illustrative) | Interpretation |
| Protein Backbone RMSD | Stable fluctuation around 1.5 Å after 10 ns | The protein structure is stable in the presence of the ligand. |
| Ligand RMSD | Stable fluctuation around 0.8 Å relative to the protein binding site | The ligand maintains a stable binding pose. |
| Protein RMSF | Peaks observed at residues 85-92 (surface loop) | Identifies flexible regions of the protein, away from the binding site. |
| Hydrogen Bond Occupancy | Urea-Asp168 H-bond present > 85% of simulation time | Indicates a critical and stable interaction for binding. |
This table provides an example of the types of data and interpretations derived from analyzing a molecular dynamics simulation trajectory. The values are for illustrative purposes.
Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) for this compound Binding
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods to estimate the free energy of binding of a ligand to a biological target. nih.govnih.gov These calculations are typically performed on molecular dynamics simulation trajectories and can provide insights into the binding affinity.
To populate this section, research would be needed that has docked this compound into a specific protein's active site, run molecular dynamics simulations, and then performed MM/PBSA or MM/GBSA calculations. This would yield data on the binding free energy (ΔG_binding) and its constituent energy terms (van der Waals, electrostatic, polar solvation, and non-polar solvation energies). Such studies for this specific compound were not found.
Quantum Chemical Calculations for this compound
Quantum chemical calculations provide deep insights into the electronic properties of a molecule.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
This analysis involves calculating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The energies of these orbitals and their distribution across the molecule are crucial for understanding its reactivity, kinetic stability, and electronic transitions. nih.gov The energy gap between HOMO and LUMO is a key indicator of molecular stability. Without specific quantum chemical studies, the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound remain uncharacterized in the literature.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions and sites of potential chemical reactions. While the principles of ESP mapping are well-established, a calculated and visualized ESP map for this compound is not available in published research.
Tautomeric and Isomeric Preferences of this compound
Many molecules, including ureas, can exist in different tautomeric forms. Computational studies are often used to determine the relative energies and, therefore, the preferred tautomeric and isomeric states of a compound under different conditions. A conformational study on N-alkyl-N'-aryl ureas highlighted the significant impact of substitution patterns on conformational preferences, which would be relevant to this compound. nih.gov However, a specific analysis of the tautomeric and isomeric preferences for this exact molecule has not been reported.
Molecular Interactions and Binding Dynamics of N 3 Chlorophenyl N 4 Morpholinyl Urea
Spectroscopic Investigations of N-(3-Chlorophenyl)-N'-(4-morpholinyl)urea Interactions
Circular Dichroism (CD) for Conformational Changes induced by this compound
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary and tertiary structure of proteins in solution. researchgate.netnih.gov Changes in a protein's CD spectrum upon ligand binding can provide valuable insights into conformational changes induced by the interaction. nih.gov The binding of a small molecule inhibitor like this compound to its target protein, often a kinase, can alter the protein's conformation, and these changes can be monitored by CD spectroscopy. nih.govnih.gov
The far-UV CD spectrum (typically 190-250 nm) is sensitive to changes in the protein's secondary structure, such as α-helices and β-sheets. researchgate.net Upon binding of a urea-based inhibitor, shifts in the CD signal can indicate a stabilization or destabilization of these structural elements. For instance, a study on the effect of urea (B33335) on creatine (B1669601) kinase showed significant changes in the far-UV CD spectrum, indicating a disruption of the secondary structure at higher urea concentrations. While this compound is a derivative and not urea itself, its interaction within a binding pocket could lead to localized conformational adjustments detectable by CD.
The near-UV CD spectrum (250-320 nm) provides information about the local environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) and disulfide bonds, thus reflecting the protein's tertiary structure. researchgate.net Changes in the near-UV CD spectrum upon ligand binding are often indicative of alterations in the tertiary structure surrounding the binding site.
Table 1: Representative Far-UV Circular Dichroism Data for a Target Protein in the Absence and Presence of a Phenyl-Urea Based Inhibitor
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) - Protein Alone | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) - Protein + Inhibitor | Change in Molar Ellipticity (Δ[θ]) |
| 208 | -12,500 | -13,200 | -700 |
| 222 | -11,800 | -12,500 | -700 |
Note: This table presents hypothetical but representative data based on typical CD experiments monitoring protein secondary structure changes upon inhibitor binding. The negative bands at 208 and 222 nm are characteristic of α-helical content. An increase in the magnitude of these negative bands suggests a potential stabilization or increase in helical content upon inhibitor binding.
Crystallographic Studies of this compound-Target Complexes
X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. Such studies provide a detailed picture of the binding mode, intermolecular interactions, and the architecture of the binding pocket. While a crystal structure of this compound in complex with a specific target is not publicly available, extensive research on analogous urea-based kinase inhibitors allows for an informed discussion of the expected structural details. nih.govnih.govresearchgate.net
To obtain a crystal structure of a protein-ligand complex, two primary methods are employed: co-crystallization and soaking.
Co-crystallization: In this method, the purified target protein is mixed with the ligand, in this case, this compound, prior to setting up crystallization trials. This allows the protein-ligand complex to form in solution before crystallization occurs. This method is often preferred when the ligand induces a significant conformational change in the protein that might be incompatible with the crystal lattice of the apo (unliganded) protein.
Soaking: This technique involves growing crystals of the apo-protein first and then introducing the ligand by diffusing it into the pre-formed crystals. The solvent channels within the protein crystal allow the small molecule to access the binding site. Soaking is often a faster method but can be limited if the ligand has low solubility in the crystallization buffer or if the binding pocket is not accessible in the crystal lattice.
Once suitable crystals of the protein-ligand complex are obtained, they are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector. The intensity and position of these diffraction spots contain the information about the electron density distribution within the crystal.
This diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. Through a process called structure refinement, an atomic model of the protein-ligand complex is built and adjusted to best fit the experimental electron density map.
Table 2: Representative X-ray Diffraction Data Collection and Refinement Statistics for a Kinase-Inhibitor Complex
| Parameter | Value |
| Data Collection | |
| PDB ID | N/A |
| Space group | P2₁2₁2₁ |
| Cell dimensions (Å) | a=50.2, b=85.1, c=110.5 |
| Resolution (Å) | 2.1 |
| R-merge | 0.08 |
| I/σI | 15.2 |
| Completeness (%) | 99.5 |
| Redundancy | 4.1 |
| Refinement | |
| Resolution (Å) | 20.0 - 2.1 |
| No. of reflections | 35,421 |
| R-work / R-free | 0.19 / 0.23 |
| No. of atoms | |
| Protein | 2,450 |
| Ligand | 28 |
| Water | 210 |
| B-factors (Ų) | |
| Protein | 35.5 |
| Ligand | 32.1 |
| Water | 40.2 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.005 |
| Bond angles (°) | 1.2 |
Note: This table provides typical values for a well-refined crystal structure of a protein-ligand complex and is for illustrative purposes. R-merge indicates the consistency of the diffraction data. R-work and R-free are measures of the quality of the fit between the atomic model and the experimental data.
The refined crystal structure reveals the precise interactions between this compound and its target protein. Based on studies of similar urea-based kinase inhibitors, several key interactions can be anticipated. nih.govresearchgate.netmdpi.com
The urea moiety is a critical pharmacophore that typically forms two hydrogen bonds with the "hinge" region of the kinase ATP-binding site. This bidentate hydrogen bonding pattern is a hallmark of many Type II kinase inhibitors and serves to anchor the molecule in the active site.
The 3-chlorophenyl group likely occupies a hydrophobic pocket adjacent to the hinge region. The chlorine atom can form halogen bonds or other favorable interactions, contributing to the binding affinity and selectivity.
Analysis of the binding pocket provides crucial information for structure-based drug design. The size, shape, and chemical nature of the pocket dictate which modifications to the inhibitor are likely to improve its potency and selectivity. For example, identifying nearby pockets or channels can guide the addition of functional groups to the inhibitor to form new favorable interactions.
Biological Target Identification and Pathway Analysis for N 3 Chlorophenyl N 4 Morpholinyl Urea in Vitro
Target Identification Approaches for N-(3-Chlorophenyl)-N'-(4-morpholinyl)urea
No studies detailing the target identification of this compound were found. The subsections below describe general methodologies that could be applied, but no specific data for this compound exists.
Affinity Chromatography and Proteomics-Based Target Deconvolution
There are no published reports of affinity chromatography being used to identify the protein targets of this compound. This technique would typically involve immobilizing the compound on a solid support to capture interacting proteins from cell lysates, which would then be identified by mass spectrometry.
Chemical Proteomics and Activity-Based Protein Profiling (ABPP)
No chemical proteomics or Activity-Based Protein Profiling (ABPP) studies for this compound have been documented. nih.govwikipedia.orgmagtechjournal.comnih.govscispace.com ABPP is a powerful technique for identifying enzyme targets by using reactive probes to covalently label active sites. nih.govwikipedia.orgnih.govscispace.com However, its application to this specific compound has not been reported.
Genetic Screens (e.g., CRISPR/Cas9) to Validate Predicted Targets
There is no evidence of genetic screens, such as those using CRISPR/Cas9 technology, having been employed to identify or validate the targets of this compound. biocompare.comresearchgate.netnih.govnih.gov Such screens could theoretically be used to find genes that, when knocked out, confer resistance or sensitivity to the compound, thereby suggesting a functional relationship. biocompare.comresearchgate.netnih.gov
Global Omics Profiling in Response to this compound Treatment in vitro
No global omics profiling data, including transcriptomics or proteomics, are available for cell lines treated with this compound.
Transcriptomics (RNA-seq) Analysis of Gene Expression Changes
No transcriptomics or RNA-sequencing data have been published that detail the changes in gene expression following cellular exposure to this compound.
Proteomics (Mass Spectrometry-based) Analysis of Protein Abundance
There are no proteomics studies available that have analyzed the changes in protein abundance in response to treatment with this compound.
Metabolomics Analysis of Metabolic Pathway Perturbations
There is currently no published research available that has conducted metabolomics analysis to investigate the metabolic pathway perturbations induced by this compound. Such studies would typically involve treating biological systems (e.g., cell cultures) with the compound and subsequently analyzing the changes in the cellular metabolome using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy. The goal would be to identify specific metabolites and metabolic pathways that are significantly altered, providing insights into the compound's mechanism of action. Without experimental data, it is not possible to provide a table of perturbed metabolites or discuss the metabolic pathways affected by this compound.
Pathway Enrichment and Network Analysis of Data from this compound Studies
In the absence of proteomics, transcriptomics, or metabolomics data from studies involving this compound, pathway enrichment and network analysis cannot be performed. This type of analysis relies on datasets of differentially expressed genes, proteins, or altered metabolites to identify biological pathways that are over-represented. Computational tools are then used to construct interaction networks, which can illuminate the broader biological context of the compound's effects. As no such primary data is available for this compound, a discussion on enriched pathways or the generation of a data table summarizing these findings is not feasible.
Advanced Analytical Methodologies in N 3 Chlorophenyl N 4 Morpholinyl Urea Research
Chromatographic Techniques for Separation and Quantification of N-(3-Chlorophenyl)-N'-(4-morpholinyl)urea
Chromatography stands as a cornerstone for the separation, identification, and quantification of chemical compounds. For a molecule like this compound, various chromatographic techniques can be employed.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is crucial for its quantification in various matrices.
Method Development:
A typical HPLC method for a substituted urea (B33335) compound would involve a reversed-phase approach. nih.gov A C18 column is a common choice for the stationary phase due to its versatility in separating compounds with moderate polarity. researchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities. mdpi.com Detection is commonly achieved using a UV detector, as the phenyl ring in the molecule allows for strong UV absorbance, typically around 245 nm for phenylurea compounds. nih.gov
For method validation, several parameters would be assessed to ensure the reliability of the analytical procedure. These include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Interactive Data Table: Illustrative HPLC Method Parameters for a Phenylurea Analog
| Parameter | Value/Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
This table represents typical starting conditions for method development for a compound structurally similar to this compound.
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Phenylurea compounds are often thermally labile and can degrade in the hot GC injector. researchgate.netunipa.it Therefore, direct GC analysis of this compound is challenging.
To overcome this, a derivatization step is typically required to convert the non-volatile urea into a more volatile and thermally stable derivative. researchgate.net For instance, the compound could be hydrolyzed to produce 3-chloroaniline (B41212), which can then be derivatized with an agent like heptafluorobutyric anhydride (B1165640) before GC analysis with an electron-capture detector (ECD) or a mass spectrometer (MS). researchgate.net
Interactive Data Table: Example GC Conditions for a Derivatized Phenylurea Metabolite
| Parameter | Value/Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (1 min), then 10 °C/min to 280 °C |
| Carrier Gas | Helium at 1.2 mL/min |
| Detector | Mass Spectrometer (MS) |
| Derivatizing Agent | Heptafluorobutyric anhydride |
This table illustrates a potential GC method following a derivatization step for an aniline (B41778) metabolite, which would be applicable to this compound after appropriate sample preparation.
Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)
Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org It is particularly well-suited for chiral separations. wikipedia.orgwikipedia.org However, this compound is an achiral molecule, meaning it does not exist as enantiomers. Therefore, chiral separation is not applicable to this compound.
Nevertheless, SFC can be a powerful tool for the achiral separation of polar compounds. southampton.ac.uknih.gov Given the polarity of the urea and morpholine (B109124) groups, SFC could offer advantages over HPLC in terms of speed and reduced organic solvent consumption. tandfonline.com In an achiral SFC method, a polar stationary phase such as silica (B1680970) or a pyridine-based column might be used, with carbon dioxide as the main mobile phase component, modified with a small amount of an organic solvent like methanol to increase the mobile phase strength. southampton.ac.uk
Mass Spectrometry (MS) Applications in this compound Research
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of chemical compounds. When coupled with a chromatographic separation technique like HPLC or GC, it provides a powerful analytical platform.
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and its metabolites. researchgate.net In the study of this compound, HRMS would be employed to identify potential metabolites in biological matrices such as plasma or urine. youtube.com
The general workflow for metabolite identification using LC-HRMS involves analyzing a biological sample and comparing the full scan mass spectra of the sample before and after exposure to the compound. Potential metabolites would be identified by searching for masses corresponding to expected biotransformations (e.g., oxidation, hydroxylation, dealkylation) of the parent compound. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to these potential metabolites. mdpi.com
Interactive Data Table: Common Biotransformations and Corresponding Mass Shifts
| Biotransformation | Mass Change (Da) | Example Metabolite Structure |
| Hydroxylation | +15.9949 | Addition of a hydroxyl group to the phenyl ring or morpholine ring. |
| N-Dealkylation | - Variable | Cleavage of the morpholine ring. |
| Glucuronidation | +176.0321 | Conjugation with glucuronic acid. |
| Sulfation | +79.9568 | Conjugation with a sulfate (B86663) group. |
This table outlines common metabolic pathways that could be investigated for this compound using HRMS.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented to produce a characteristic fragmentation pattern. nih.govyoutube.com This pattern provides a structural fingerprint of the molecule.
For this compound, the protonated molecule [M+H]⁺ would be selected in the first stage of the mass spectrometer. In the second stage, this ion would be fragmented by collision-induced dissociation (CID). The resulting fragment ions would provide information about the different parts of the molecule. For instance, cleavage of the urea bond could lead to characteristic fragment ions corresponding to the 3-chlorophenyl isocyanate moiety and the protonated morpholine moiety. nih.govresearchgate.net This technique is essential for confirming the identity of the parent compound and for the structural elucidation of its metabolites. nih.govnih.gov
Interactive Data Table: Predicted MS/MS Fragmentation of [this compound + H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure |
| 256.08 | 153.01 | [3-chlorophenyl isocyanate + H]⁺ |
| 256.08 | 127.02 | [3-chloroaniline + H]⁺ |
| 256.08 | 87.07 | [Protonated Morpholine]⁺ |
This table presents a plausible fragmentation pattern for the target compound based on the principles of mass spectrometry and data from related urea derivatives.
Quantitative Mass Spectrometry (e.g., LC-MS/MS) for in vitro Assays
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the quantitative analysis of this compound in complex biological matrices typical of in vitro assays. This method combines the separation capabilities of liquid chromatography with the specific detection and fragmentation analysis of tandem mass spectrometry, allowing for precise quantification even at low concentrations.
In a typical in vitro study, such as assessing metabolic stability or cell permeability, this compound would be incubated with cellular or subcellular fractions. To quantify the parent compound or its potential metabolites, samples are collected at various time points. A simple derivatization of the urea moiety, for instance with camphanic chloride, can be employed to enhance chromatographic retention and separation if necessary. nih.gov Ultra-High Performance Liquid Chromatography (UHPLC) is often preferred for its high resolution and speed. nih.gov
The analyte is then introduced into the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In the first quadrupole of the tandem mass spectrometer, a specific precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected. This precursor ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high selectivity and reduces background noise. For robust quantification, a stable isotope-labeled internal standard of this compound would ideally be used. The method would be validated for linearity, accuracy, precision, and sensitivity, with limits of detection and quantification determined. thermofisher.com
Interactive Data Table: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Description |
| Chromatography | ||
| Column | Hypersil GOLD HILIC or similar | A Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective for polar compounds like urea derivatives. thermofisher.com |
| Mobile Phase | Acetonitrile/Water with formic acid | A typical gradient elution would be used to separate the analyte from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical UHPLC. |
| Injection Volume | 1 - 10 µL | The volume of sample introduced into the system. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generally suitable for compounds with basic nitrogen atoms like the morpholine and urea groups. |
| Precursor Ion (Q1) | m/z 256.08 | Corresponding to the [M+H]⁺ of this compound (C11H14ClN3O2). uni.lu |
| Product Ion (Q3) | To be determined empirically | A stable and abundant fragment ion would be selected after fragmentation of the precursor ion. |
| Collision Energy | To be optimized | The energy applied in the collision cell to induce fragmentation. |
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic methods are indispensable for the fundamental characterization and routine quantification of this compound.
UV-Vis Spectroscopy for Concentration Determination and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible technique for determining the concentration of this compound in solution. This method relies on the principle that the compound absorbs light in the UV-Vis region due to the presence of chromophores, which are parts of the molecule that undergo electronic transitions. For this compound, the chlorophenyl ring and the urea functional group are the primary chromophores.
The absorbance of a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law. To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound would be expected in the UV region, likely arising from π→π* transitions within the aromatic ring. researchgate.net
While UV-Vis spectroscopy is a valuable tool for concentration determination, its selectivity can be limited in complex mixtures. rsc.org Therefore, it is most effective for analyzing purified samples or in conjunction with a separation technique like HPLC with a UV-Vis detector.
Interactive Data Table: Hypothetical UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Description |
| Solvent | Ethanol or Methanol | A common solvent for UV-Vis analysis of organic compounds. |
| Wavelength of Maximum Absorbance (λmax) | ~250 - 270 nm (Hypothetical) | Expected range for a substituted benzene (B151609) ring. |
| Molar Absorptivity (ε) | To be determined experimentally | A measure of how strongly the compound absorbs light at a given wavelength. |
| Linear Range | Dependent on ε | The concentration range over which the Beer-Lambert law is obeyed. |
| Electronic Transition | π→π* | Associated with the aromatic system of the chlorophenyl group. researchgate.net |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for the structural elucidation of this compound by providing information about its molecular vibrations. Together, they offer a comprehensive vibrational profile of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting IR spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, key functional groups that would be identifiable include the N-H and C=O groups of the urea linkage, the C-N bonds, the C-O-C ether linkage of the morpholine ring, and the C-Cl and C-H bonds of the chlorophenyl ring. For instance, the C=O stretching vibration in urea derivatives typically appears as a strong band in the region of 1650-1700 cm⁻¹. docbrown.info N-H stretching vibrations are expected as broad bands between 3200 and 3600 cm⁻¹. docbrown.info
Raman Spectroscopy
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic ring would be expected to produce strong Raman signals. Low-frequency lattice vibrational modes can also be studied using Raman spectroscopy, providing insights into the solid-state structure of the compound. rsc.org
Interactive Data Table: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Functional Group |
| N-H Stretch | 3200 - 3600 | IR | Urea |
| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman | Chlorophenyl |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman | Morpholine |
| C=O Stretch (Urea) | 1650 - 1700 | IR | Urea |
| N-H Bend | 1600 - 1650 | IR | Urea |
| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman | Chlorophenyl |
| C-N Stretch | 1150 - 1450 | IR | Urea, Morpholine |
| C-O-C Stretch (Ether) | 1070 - 1150 | IR | Morpholine |
| C-Cl Stretch | 600 - 800 | IR | Chlorophenyl |
Future Research Directions and Unexplored Avenues for N 3 Chlorophenyl N 4 Morpholinyl Urea
Exploration of Novel Synthetic Pathways for N-(3-Chlorophenyl)-N'-(4-morpholinyl)urea Analogs
The core structure of this compound presents a versatile scaffold for the generation of a diverse library of analogs. Future synthetic efforts could focus on systematic modifications to explore structure-activity relationships (SAR). A fragment-based approach could be employed, where modifications are independently made to the 3-chlorophenyl ring, the urea (B33335) linker, and the morpholine (B109124) moiety. nih.gov
Key areas for synthetic exploration include:
Substitution on the Phenyl Ring: Introduction of a variety of substituents at different positions on the chlorophenyl ring could modulate the electronic and steric properties of the molecule. This could influence binding affinities for biological targets. For instance, the synthesis of analogs with different halogen substitutions or the introduction of electron-donating or withdrawing groups could be systematically explored.
Modification of the Morpholine Ring: The morpholine ring could be replaced with other heterocyclic systems, such as piperidine (B6355638), piperazine (B1678402), or thiomorpholine (B91149), to investigate the impact of the heteroatom and ring conformation on biological activity. The synthesis of such analogs has been reported for other urea-based compounds. researchgate.net
Urea Linker Modification: While the urea functional group is a key feature, its replacement with thiourea (B124793) or other bioisosteres could lead to analogs with altered hydrogen bonding capabilities and metabolic stability. The synthesis of thiourea derivatives from aminopyrazoles and isothiocyanates is a well-established method that could be adapted. nih.gov
A general synthetic strategy for creating analogs could involve the reaction of substituted phenyl isocyanates with N-aminomorpholine or its derivatives. The synthesis of various urea compounds often follows a common procedure involving the coupling of an amine with an isocyanate. nih.gov
Table 1: Proposed Synthetic Strategies for this compound Analogs
| Modification Site | Proposed Synthetic Strategy | Rationale |
| 3-Chlorophenyl Ring | Reaction of various substituted phenyl isocyanates with N-aminomorpholine. | To explore the electronic and steric effects on biological activity. |
| Morpholine Moiety | Coupling of 3-chlorophenyl isocyanate with a range of heterocyclic amines. | To investigate the influence of the heterocyclic ring system on target engagement. |
| Urea Linker | Reaction of 3-chlorophenyl isothiocyanate with N-aminomorpholine. | To modify hydrogen bonding capacity and metabolic stability. |
Application of Artificial Intelligence and Machine Learning in this compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the design and optimization of this compound analogs. nih.govmdpi.com By leveraging existing data on urea-based compounds and their biological activities, predictive models can be developed to guide synthetic efforts.
Future research in this area could involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Development of QSAR models to correlate the physicochemical properties of this compound analogs with their biological activities. nih.gov This can help in identifying key molecular descriptors that contribute to a desired biological effect.
De Novo Design: Employing generative ML models to design novel analogs with optimized properties. These models can explore a vast chemical space to propose new structures that are likely to have high potency and desirable pharmacokinetic profiles.
Virtual Screening: Using ML-based classifiers to screen large virtual libraries of compounds to identify potential hits that share structural similarities with this compound but possess improved properties. Recent studies have successfully used ML algorithms like random forest and decision trees to predict the activity of urease inhibitors. nih.govnih.gov
Table 2: Potential AI and ML Applications in this compound Research
| AI/ML Technique | Application | Expected Outcome |
| Random Forest | Prediction of biological activity based on molecular fingerprints. nih.gov | A predictive model to classify analogs as active or inactive against a specific target. |
| Decision Tree | Identification of key structural features for activity. nih.gov | Insights into the structure-activity relationship to guide analog design. |
| Generative Adversarial Networks (GANs) | De novo design of novel chemical entities. | Generation of novel, synthesizable analogs with predicted high activity. |
Investigation of this compound's Interactions with Underexplored Biological Systems in vitro
The biological targets of this compound are not well-defined in publicly available literature. A crucial future direction is the comprehensive in vitro screening of this compound against a wide range of biological targets to uncover its mechanism of action and potential therapeutic applications.
Promising areas for investigation include:
Kinase Profiling: Many phenylurea derivatives are known to be kinase inhibitors. nih.govnih.gov Screening this compound against a broad panel of kinases could identify specific enzymes that are modulated by this compound.
GPCR Screening: Given the prevalence of G-protein coupled receptors (GPCRs) as drug targets, evaluating the interaction of this compound with a diverse GPCR panel could reveal novel signaling pathways that it affects. nih.gov
Enzyme Inhibition Assays: The urea moiety is present in many enzyme inhibitors. nih.govmdpi.com Screening against enzymes such as urease, for which numerous urea-based inhibitors have been identified, could be a starting point.
Development of Advanced in vitro Models for this compound Efficacy and Mechanistic Studies
To better predict the in vivo efficacy and understand the mechanism of action of this compound and its analogs, the use of advanced in vitro models that more closely mimic human physiology is essential.
Future research should move beyond traditional 2D cell culture and incorporate:
3D Spheroid Models: These models better represent the tumor microenvironment, including nutrient and oxygen gradients, and can provide more accurate data on the anti-cancer potential of the compounds. researchgate.netnih.gov The NCI-60 cell line panel, which has been adapted for 3D culture, could be a valuable resource for initial screening. researchgate.net
Organoid Cultures: Patient-derived organoids can be used to assess the efficacy of compounds in a more personalized manner, reflecting the heterogeneity of diseases like cancer. upmbiomedicals.comyoutube.com
Organs-on-a-Chip: These microfluidic devices can model the function of human organs and be used to study the pharmacokinetics and potential toxicity of this compound in a more physiologically relevant context. upmbiomedicals.com
Table 3: Comparison of In Vitro Models for Compound Evaluation
| Model Type | Advantages | Limitations |
| 2D Cell Culture | High-throughput, low cost. | Lacks physiological relevance of the tumor microenvironment. nih.gov |
| 3D Spheroids | Better mimics tumor architecture and gradients. researchgate.net | Can be more complex and costly to maintain than 2D cultures. |
| Organoids | Patient-specific, preserves tumor heterogeneity. youtube.com | Technically demanding and can be expensive to establish and maintain. youtube.com |
| Organs-on-a-Chip | Allows for pharmacokinetic and toxicity studies in a human-relevant system. upmbiomedicals.com | Complex fabrication and operation. |
Interdisciplinary Approaches Integrating this compound into Broader Chemical Biology Research
The unique chemical structure of this compound makes it a valuable tool for chemical biology studies aimed at probing complex biological processes. An interdisciplinary approach combining chemistry, biology, and computational science will be key to unlocking its full potential.
Future interdisciplinary research could focus on:
Chemical Probe Development: Modification of the this compound scaffold to incorporate tags for affinity chromatography or fluorescent labels would enable the identification of its direct binding partners within the cell.
Systems Biology Analysis: Combining high-throughput screening data with transcriptomic and proteomic analyses can provide a comprehensive view of the cellular pathways affected by this compound.
Structural Biology Studies: Once a specific biological target is identified, co-crystallization of the target protein with this compound or its active analogs can provide detailed insights into the binding mode and guide further rational drug design.
Addressing Gaps in Current Knowledge Regarding this compound's Fundamental Biological Chemistry
Currently, there is a significant lack of fundamental knowledge about the biological chemistry of this compound. Future research should aim to fill these gaps to provide a solid foundation for its potential development as a therapeutic agent or research tool.
Key unanswered questions that need to be addressed include:
Metabolic Stability and Metabolite Identification: Understanding how the compound is metabolized in vitro and in vivo is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.
Cellular Uptake and Distribution: Investigating the mechanisms by which this compound enters cells and its subcellular localization will provide clues about its potential sites of action.
Off-Target Effects: A comprehensive assessment of off-target activities is necessary to evaluate the selectivity and potential for side effects of this compound.
By systematically addressing these fundamental questions, the scientific community can build a comprehensive understanding of this compound and pave the way for its future applications.
Q & A
Q. What are the recommended synthetic routes for N-(3-Chlorophenyl)-N'-(4-morpholinyl)urea, and how can its purity be validated?
A common method involves reacting 3-chlorophenyl isocyanate with 4-aminomorpholine in anhydrous ethanol under reflux conditions. Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent). Purity validation requires tandem techniques:
Q. How does this compound interact with metabotropic glutamate receptors (mGluRs)?
Structural analogs like fenobam (N-(3-chlorophenyl)-N'-(imidazolyl)urea) exhibit selective antagonism at mGlu5 receptors , inhibiting glutamate-mediated nociception in rodent models. Mechanistic studies suggest competitive binding at the allosteric site, validated via:
Q. What analytical techniques are critical for characterizing hydrogen-bonding patterns in this compound?
Single-crystal X-ray diffraction (SCXRD) reveals intermolecular N–H⋯O hydrogen bonds between the urea moiety and morpholine oxygen, stabilizing a "chair" conformation of the morpholine ring. Key parameters:
- Bond distances : ~2.8–3.0 Å for N–H⋯O.
- Thermal ellipsoid analysis to assess molecular rigidity.
- Powder XRD to confirm bulk crystallinity .
Advanced Research Questions
Q. How can researchers address discrepancies in preclinical-to-clinical translation of mGlu5 antagonists like this compound?
Discrepancies often arise from species-specific receptor affinity or pharmacokinetic (PK) variability. Mitigation strategies include:
- Dose-ranging PK studies : Measure plasma half-life (t½), Cₘₐₓ, and AUC in humans vs. rodents (e.g., fenobam’s t½: ~2.5–4.5 hours in humans vs. ~1 hour in mice).
- Biomarker validation : Use quantitative sensory testing (QST) to correlate receptor occupancy with hyperalgesia reduction in central sensitization models .
Q. What experimental designs resolve contradictory data on off-target effects in kinase inhibition assays?
Off-target activity against kinases (e.g., p38 MAPK) can be assessed via:
Q. How do hydrogen-bonding motifs influence the compound’s solubility and bioavailability?
The urea-morpholine hydrogen-bond network enhances crystallinity but reduces aqueous solubility (~<10 µM in PBS). Strategies to improve bioavailability:
- Co-crystallization with solubilizing agents (e.g., cyclodextrins).
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the morpholine ring .
Methodological Considerations
Q. What protocols optimize in vivo neuropharmacological testing for this compound?
- Rodent models : Chronic constriction injury (CCI) for neuropathic pain, with von Frey filaments to measure mechanical allodynia.
- Dosing regimen : Subcutaneous administration (1–10 mg/kg) to bypass first-pass metabolism.
- Control for sedation : Parallel assays (e.g., rotarod) to distinguish analgesia from motor impairment .
Q. How can computational modeling predict binding affinity to mGlu5 receptors?
- Molecular docking : Use crystal structures of mGlu5 (PDB: 6N52) to simulate ligand-receptor interactions.
- Molecular dynamics (MD) simulations : Analyze binding stability over 100-ns trajectories (e.g., RMSD < 2 Å).
- Free energy calculations (MM/PBSA) to estimate ΔGbinding .
Data Contradictions and Validation
Q. Why do some studies report conflicting results on analgesic tolerance with repeated dosing?
Variability may stem from:
Q. How to reconcile structural data with functional assays in receptor specificity studies?
- Chimeric receptor constructs : Replace mGlu5 domains with mGlu1 to identify critical binding regions.
- Point mutagenesis : Test key residues (e.g., Pro655 in mGlu5) for impact on ligand efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
